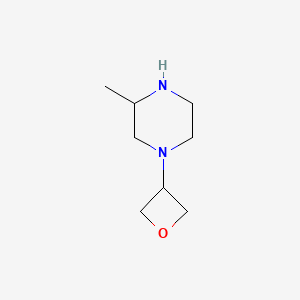3-Methyl-1-(oxetan-3-yl)piperazine
CAS No.: 2070014-81-0
Cat. No.: VC5801837
Molecular Formula: C8H16N2O
Molecular Weight: 156.229
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2070014-81-0 |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.229 |
| IUPAC Name | 3-methyl-1-(oxetan-3-yl)piperazine |
| Standard InChI | InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
| Standard InChI Key | PRUUDHYBMMLTSC-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1)C2COC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
3-Methyl-1-(oxetan-3-yl)piperazine (C₈H₁₆N₂O) has a molecular weight of 156.23 g/mol and exists as a chiral molecule due to the stereogenic center at the 3-position of the piperazine ring . The (S)-enantiomer, specifically documented in PubChem (CID 118979661), exhibits a distinct spatial arrangement that influences its binding affinity to biological targets . The oxetane ring, a four-membered cyclic ether, introduces strain and polarity, while the methyl group enhances hydrophobic interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | |
| SMILES Notation | C[C@H]1CN(CCN1)C2COC2 | |
| LogP (Predicted) | 0.85 |
The InChIKey PRUUDHYBMMLTSC-ZETCQYMHSA-N confirms the (S)-configuration, critical for interactions with enantioselective enzymes . X-ray crystallography of analogous compounds reveals that the oxetane moiety adopts a puckered conformation, minimizing steric clashes in protein binding pockets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-methyl-1-(oxetan-3-yl)piperazine typically involves a two-step process:
-
Oxetane Ring Formation: 3-Oxetanone is reacted with a protected piperazine derivative under Mitsunobu conditions to install the oxetane group .
-
Methylation: A methyl group is introduced via reductive amination or alkylation, often using methyl iodide in the presence of a base .
A patent (US20160326160A1) describes a related synthesis employing tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate as an intermediate, followed by deprotection to yield the final product . This method achieves >90% purity, as verified by high-performance liquid chromatography (HPLC) .
Scalability and Optimization
Challenges in large-scale production include controlling racemization and managing exothermic reactions during oxetane formation. Process intensification strategies, such as flow chemistry, have been proposed to enhance yield and safety .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The oxetane ring reduces LogD by approximately 1 unit compared to morpholine analogues, improving aqueous solubility (predicted 25 mg/mL at pH 7.4) . This property is pivotal for oral bioavailability, as demonstrated in preclinical studies of danuglipron, a GLP-1R agonist containing a similar oxetane-piperazine motif .
Metabolic Stability
Cytochrome P450 (CYP) assays indicate that 3-methyl-1-(oxetan-3-yl)piperazine undergoes slow oxidation, with a half-life of >6 hours in human liver microsomes . The oxetane ring resists hydrolytic cleavage, unlike larger cyclic ethers, contributing to its metabolic resilience .
Applications in Drug Discovery
Kinase Inhibition
In Btk inhibitors like fenebrutinib, the oxetane-piperazine moiety lowers LogD and reduces hepatotoxicity by avoiding planar aromatic systems . Molecular docking studies suggest that the methyl group enhances van der Waals interactions with hydrophobic kinase pockets .
Immunomodulation
Compounds featuring this scaffold inhibit IDO1, an enzyme implicated in cancer immune evasion . The oxetane’s polarity improves whole-blood potency by 10-fold compared to phenyl-substituted analogues .
Metabolic Disorders
Danuglipron, a GLP-1R agonist, leverages the oxetane-piperazine group to mimic peptide binding while avoiding rapid proteolytic degradation . Clinical trials report no drug-drug interactions, a common issue with earlier candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume